

# 2-Fluoro-5-(trifluoromethoxy)aniline CAS number and MDL number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2-Fluoro-5-(trifluoromethoxy)aniline
Cat. No.:	B056678

[Get Quote](#)

## Technical Guide: 2-Fluoro-5-(trifluoromethyl)aniline

Important Note for Researchers: The information presented in this technical guide pertains to 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4). It is highly probable that this is the compound of interest for your research, as "2-Fluoro-5-(trifluoromethoxy)aniline" is not readily found in chemical literature and databases. The trifluoromethyl group (-CF<sub>3</sub>) is a common moiety in medicinal chemistry, whereas the trifluoromethoxy group (-OCF<sub>3</sub>) is less so in this specific combination.

This guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various biologically active molecules. Its utility in the development of kinase inhibitors for cancer therapy makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry.

## Physicochemical and Identification Data

The following table summarizes the key identifiers and physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline.

Property	Value	Reference
CAS Number	535-52-4	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD00007653	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C7H5F4N	<a href="#">[1]</a>
Molecular Weight	179.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Clear yellow to orange liquid	
Density	1.378 g/mL at 25 °C	<a href="#">[2]</a>
Boiling Point	155 °C	<a href="#">[2]</a>
Refractive Index	n20/D 1.461	<a href="#">[2]</a>
InChIKey	DRKWGMXFFCPZLW- UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	Nc1cc(ccc1F)C(F)(F)F	<a href="#">[2]</a>

## Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard	GHS Classification
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

# Application in Drug Discovery: Synthesis of EGFR Inhibitors

2-Fluoro-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of targeted anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Several quinazoline-based EGFR inhibitors have been developed for the treatment of various cancers.

## Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a general procedure for the synthesis of quinazoline derivatives from 2-Fluoro-5-(trifluoromethyl)aniline, which can be adapted for the preparation of various EGFR inhibitors.

### Materials:

- 2-Fluoro-5-(trifluoromethyl)aniline
- Substituted boronic acids
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Dioxane, Toluene)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

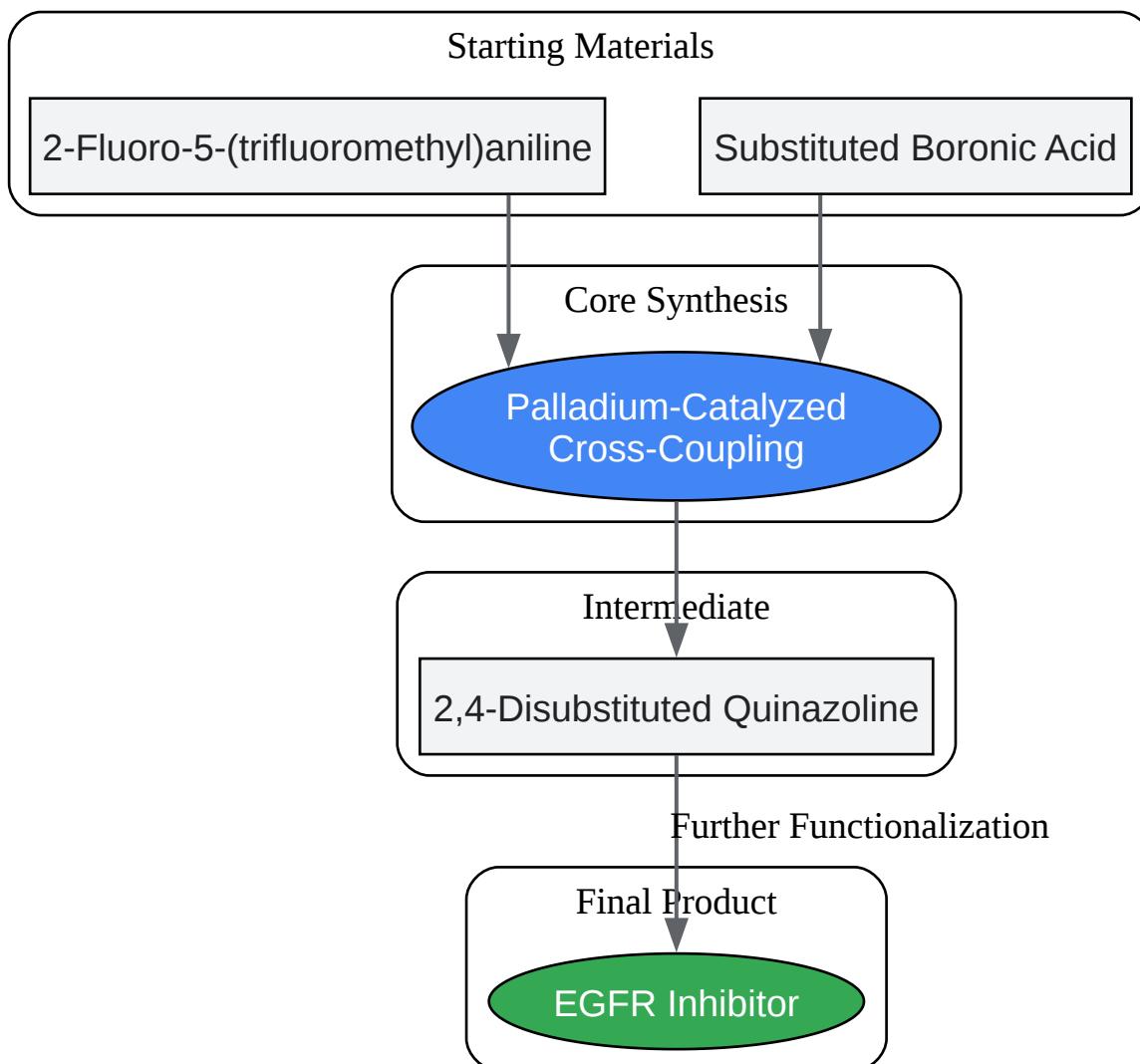
### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reagents: Add the substituted boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterization: Characterize the purified product by spectroscopic methods (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry).

## Logical Workflow for Synthesis

The following diagram illustrates the general synthetic workflow for producing quinazoline-based EGFR inhibitors starting from 2-Fluoro-5-(trifluoromethyl)aniline.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for EGFR inhibitors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Fluoro-5-(trifluoromethoxy)aniline CAS number and MDL number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056678#2-fluoro-5-trifluoromethoxy-aniline-cas-number-and-mdl-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)